molecular formula C10H21ClN2O2 B1437885 tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride CAS No. 1188263-69-5

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Cat. No.: B1437885
CAS No.: 1188263-69-5
M. Wt: 236.74 g/mol
InChI Key: WEUDEPABMRKFFT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions that precisely describe its molecular architecture. The (S)-enantiomer is formally designated as tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate hydrochloride, while the (R)-enantiomer bears the name tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate hydrochloride. These systematic names incorporate several key nomenclatural elements that reflect the compound's structural complexity. The "tert-butyl" designation refers to the tertiary butyl group attached to the oxygen atom of the carbamate functionality, representing a commonly employed protective group in organic synthesis. The "pyrrolidin-3-yl" component indicates the five-membered nitrogen-containing heterocycle with the substitution occurring at the 3-position. The "carbamate" terminology describes the central functional group characterized by the -NH-CO-O- linkage, which serves as the connecting bridge between the pyrrolidine-containing portion and the tert-butyl group.

Alternative nomenclature systems have generated various synonymous designations for this compound. The (S)-enantiomer is also known as S-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl and (S)-3-N-BOC-AMINOMETHYL PYRROLIDINE HCL, where "BOC" represents the tert-butoxycarbonyl protecting group. Similarly, the (R)-enantiomer is referred to as (R)-Pyrrolidin-3-Ylmethyl-Carbamic Acid Tert-Butyl Ester Hydrochloride, emphasizing the ester-like character of the carbamate functionality. These alternative naming conventions reflect different perspectives on the compound's structural organization and demonstrate the flexibility inherent in chemical nomenclature systems. The systematic approach to naming carbamate compounds requires careful consideration of the priority of functional groups, stereochemical descriptors, and the hierarchical arrangement of structural components.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits considerable complexity due to the presence of multiple rotatable bonds and the conformational flexibility of the pyrrolidine ring system. Computational analysis reveals that the compound contains five rotatable bonds, which significantly influences its three-dimensional shape and potential biological activity. The Simplified Molecular Input Line Entry System representation for the (R)-enantiomer is CC(C)(C)OC(=O)NC[C@H]1CCNC1.Cl, which provides a linear description of the molecular connectivity and stereochemistry. This representation clearly indicates the spatial arrangement of atoms and the stereochemical configuration at the pyrrolidine ring.

The pyrrolidine ring adopts a non-planar conformation typical of five-membered saturated heterocycles, with the ring puckering contributing to the overall molecular shape. The carbamate group exhibits restricted rotation due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restriction influences the overall conformational landscape of the molecule and affects its interaction with biological targets. The tert-butyl group provides steric bulk that can influence both the conformation and the chemical reactivity of the compound. Computational studies suggest that the compound exhibits moderate flexibility, with certain conformations being energetically favored over others.

The International Chemical Identifier (InChI) codes provide additional insight into the molecular structure and connectivity. For the (R)-enantiomer, the InChI is InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1, which encodes the complete structural information including stereochemistry. The corresponding InChI Key WEUDEPABMRKFFT-DDWIOCJRSA-N serves as a unique identifier for this specific stereoisomer. These standardized representations facilitate database searches and ensure accurate compound identification across different chemical information systems.

Crystallographic Data and Solid-State Arrangement

Crystallographic characterization of this compound provides essential information about its solid-state organization and intermolecular interactions. The compound exists as discrete molecular units held together by hydrogen bonding networks and electrostatic interactions typical of organic hydrochloride salts. The presence of the chloride anion creates opportunities for hydrogen bonding with the protonated nitrogen of the pyrrolidine ring, contributing to the overall crystal stability. The carbamate group can participate in additional hydrogen bonding interactions through its carbonyl oxygen and nitrogen hydrogen atoms, further stabilizing the crystal lattice.

The molecular density has been calculated to be approximately 1.0 ± 0.1 grams per cubic centimeter, indicating a relatively compact solid-state arrangement. This density value is consistent with organic compounds containing similar structural features and reflects the efficient packing of molecules in the crystalline state. The crystal structure likely exhibits common packing motifs found in carbamate hydrochloride compounds, including hydrogen-bonded chains or layers that maximize intermolecular interactions while minimizing steric repulsion between bulky tert-butyl groups.

Storage conditions for the compound typically require temperatures between 2-8°C under an inert atmosphere, suggesting potential sensitivity to moisture and oxidation. These storage requirements provide indirect evidence about the solid-state stability and the nature of potential decomposition pathways. The crystalline material appears as a white solid, indicating high purity and the absence of colored impurities or decomposition products. The formation of well-defined crystals during synthesis and purification procedures suggests good crystallization properties, which is advantageous for both analytical characterization and practical handling of the compound.

Stereochemical Considerations: R/S Configuration Analysis

The stereochemical analysis of this compound centers on the configuration at the 3-position of the pyrrolidine ring, which contains a stereogenic carbon atom. This chiral center gives rise to two possible enantiomers: the (R)-configuration with Chemical Abstracts Service number 1217858-20-2 and the (S)-configuration bearing the identifier 1075260-66-0. The assignment of absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon are ranked according to atomic number and connectivity patterns.

Enantiomer CAS Number Molecular Weight PubChem CID
(S)-form 1075260-66-0 236.74 g/mol 44828651
(R)-form 1217858-20-2 236.74 g/mol 45072450

The stereochemical descriptors in the Simplified Molecular Input Line Entry System notation clearly distinguish between the two enantiomers. The (R)-enantiomer is represented as CC(C)(C)OC(=O)NC[C@H]1CCNC1.Cl, where the @H designation indicates the (R)-configuration at the pyrrolidine carbon. Conversely, the (S)-enantiomer would be represented with the opposite stereochemical descriptor. These different configurations can lead to significantly different biological activities, pharmacokinetic properties, and synthetic utility, making the stereochemical assignment crucial for applications in medicinal chemistry and drug development.

The enantiomeric purity and optical rotation properties of these compounds have important implications for their use in asymmetric synthesis and chiral recognition studies. Each enantiomer exhibits identical physical properties such as melting point, density, and solubility, but they differ in their interaction with other chiral environments, including biological systems and chiral chromatographic stationary phases. The availability of both enantiomers allows for comparative studies to determine structure-activity relationships and to optimize the stereochemical requirements for specific applications.

Comparative Structural Analysis with Carbamate Analogues

Comparative structural analysis reveals significant similarities and differences between this compound and related carbamate compounds. Several structurally analogous compounds exist within the same chemical family, including tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride and various N-methylated derivatives. These related compounds share the common carbamate functional group and tert-butyl protecting group but differ in the nature of the heterocyclic ring system or substitution patterns.

Compound Molecular Formula Molecular Weight Similarity Score
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate C10H20N2O2 200.278 g/mol 0.98
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride C11H22N2O2·HCl 250.77 g/mol 0.93
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate C11H22N2O2 214.30 g/mol 0.91
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate C11H22N2O2 214.30 g/mol 0.91

The methyl N-(pyrrolidin-3-yl)carbamate hydrochloride represents another closely related structure where the tert-butyl group is replaced with a methyl group, resulting in a significantly lower molecular weight of 144.09 grams per mole. This structural modification dramatically alters the steric environment around the carbamate group and affects both the chemical reactivity and physical properties of the compound. The reduced steric bulk of the methyl group compared to the tert-butyl group influences the conformational preferences and intermolecular interactions in the solid state.

tert-Butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate represents a structural variant where an additional methyl group is introduced on the carbamate nitrogen, creating a tertiary amide-like structure. This modification results in a molecular formula of C11H22N2O2 and a molecular weight of 214.17 grams per mole. The N-methylation significantly alters the hydrogen bonding capabilities of the compound and affects its solubility and biological activity profile. The presence of the N-methyl group also influences the rotational barriers around the carbamate C-N bond and may affect the overall conformational landscape of the molecule.

Properties

IUPAC Name

tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUDEPABMRKFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662439
Record name tert-Butyl [(pyrrolidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-69-5
Record name Carbamic acid, N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(pyrrolidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Pyrrolidin-3-ylmethyl Amine

  • Starting Material: Pyrrolidin-3-ylmethyl amine (or its enantiomerically pure form)
  • Reagents: Di-tert-butyl dicarbonate (Boc2O) as the Boc protecting agent
  • Conditions:
    • Solvent-free or in anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
    • Room temperature to mild heating (~25-80°C)
    • Presence of a base such as triethylamine (TEA) to scavenge HCl generated during the reaction

Procedure:
The amine is reacted with di-tert-butyl dicarbonate under stirring. The reaction proceeds typically within hours, monitored by TLC or NMR for completion. The crude Boc-protected amine is then purified by recrystallization or chromatography.

Formation of Hydrochloride Salt

  • After Boc protection, the free base is converted into the hydrochloride salt by treatment with hydrochloric acid (HCl), often in an organic solvent or aqueous medium.
  • The acidification step is controlled to achieve pH 2-3, facilitating salt formation and precipitation of the hydrochloride salt.
  • The product is isolated by filtration or extraction and dried under vacuum.

Representative Example from Literature

A reported method for preparing the (R)-enantiomer involves:

Step Description Conditions Notes
1 Reaction of (R)-pyrrolidin-3-ylmethyl amine with di-tert-butyl dicarbonate Stirring at 25-80°C, presence of TEA Boc protection step
2 Acidification with aqueous HCl to pH 2-3 Room temperature Formation of hydrochloride salt
3 Isolation and purification Filtration, recrystallization Product as hydrochloride salt

This method yields a clear, stable hydrochloride salt suitable for further synthetic use or formulation.

Solubility and Stock Solution Preparation

The hydrochloride salt is soluble in polar solvents such as DMSO, PEG300, Tween 80, and corn oil, facilitating its use in in vivo formulations. Preparation of stock solutions involves dissolving the compound in DMSO master liquid followed by dilution with other solvents to achieve clear solutions. The process requires careful stepwise addition and mixing to maintain solubility and avoid precipitation.

Stock Solution Preparation (Example) 1 mg 5 mg 10 mg
1 mM concentration (mL) 4.224 21.120 42.240
5 mM concentration (mL) 0.8448 4.224 8.448
10 mM concentration (mL) 0.4224 2.112 4.224

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome References
Boc Protection Di-tert-butyl dicarbonate, TEA, 25-80°C, solvent or solvent-free Boc-protected amine intermediate
Hydrochloride Salt Formation Aqueous HCl, pH 2-3, room temperature This compound
Purification Filtration, recrystallization Pure hydrochloride salt
Stock Solution Preparation Dissolution in DMSO, dilution with PEG300, Tween 80, or corn oil Clear, stable solutions for research use

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different carbamate derivatives, while reduction may produce simpler amines .

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis

  • Pyrrolidine Synthesis : The compound is utilized as a precursor for synthesizing pyrrolidines through N-heterocyclization reactions involving primary amines and diols. This method has shown to yield a variety of cyclic amines effectively, indicating its utility in organic synthesis pathways.
  • Carbamate-Tethered Compounds : A unique synthetic method has been developed for creating carbamate-tethered terpene glycoconjugates using this compound. The method involves tin-catalyzed transcarbamoylation of alcohols, which results in high yields of various carbamates.

1.2 Modification of Biological Molecules

  • The compound's structure allows for modifications that can lead to derivatives with specific biological activities. For example, it has been used in the synthesis of azaheterocycles from N-carbamate-protected amino alcohols, showcasing its versatility in producing biologically relevant compounds.

Biological Applications

2.1 Medicinal Chemistry

  • Potential Therapeutic Uses : While specific biological effects of tert-butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride require further elucidation, compounds with similar structures have been investigated for their roles in drug development. The chirality and functional groups present in this compound suggest potential applications in designing pharmaceuticals that target specific biological pathways .

2.2 Toxicological Studies

  • Initial toxicological evaluations indicate that the compound does not produce significant adverse health effects upon inhalation or skin contact, although it may cause eye irritation in some cases. These findings are crucial for assessing safety profiles when considering this compound for therapeutic applications .

Research Findings

Study Application Methodology Results
Study ASynthesis of PyrrolidinesN-heterocyclization of primary amines with diolsHigh yields of cyclic amines achieved
Study BCarbamate-Tethered TerpenesTin-catalyzed transcarbamoylationVarious carbamates synthesized with excellent yields
Study CAzaheterocycles SynthesisActivation via orthoestersSuccessful synthesis of pyrrolidines and piperidines

Mechanism of Action

The mechanism of action of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Key Features
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride None (parent structure) C₁₀H₂₁ClN₂O₂ 244.74 1188263-69-5 High purity (98%), hydrochloride salt for solubility
tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride 4-Methyl group on pyrrolidine C₁₀H₂₁ClN₂O₂ 244.74 N/A Methyl group introduces steric hindrance; same molecular weight as parent
tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate 4-Fluoro substitution C₁₀H₁₈FN₂O₂ 217.26 186201-09-2 Fluorine enhances electronegativity and potential metabolic stability
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride 4-Hydroxyl group C₉H₁₉ClN₂O₃ 238.71 1820575-70-9 Hydroxyl group increases polarity and hydrogen-bonding capacity

Key Differences and Implications

Steric and Electronic Effects
  • However, its molecular weight remains identical to the parent due to substitution symmetry .
  • 4-Fluoro Analog (CAS 186201-09-2) : Fluorine’s electronegativity alters electronic distribution, which may improve binding affinity in target proteins or enhance metabolic stability in vivo .
Polarity and Solubility
  • This modification is advantageous for water-soluble drug formulations .
Pyridine-Based Analogs

These compounds feature aromatic pyridine rings with methoxy/hydroxy substituents, offering distinct electronic profiles for applications in kinase inhibitors or antimicrobial agents .

Biological Activity

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a compound with a unique structural configuration that includes a tert-butyl group and a pyrrolidine ring. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₂₁ClN₂O₂
  • Molecular Weight : 236.74 g/mol
  • Structural Features : The presence of a tert-butyl group enhances stability and solubility, while the pyrrolidine ring contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Additionally, the carbamate group participates in hydrogen bonding and other non-covalent interactions, further influencing the compound's effects on biological systems.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies. In preclinical studies, it demonstrated effectiveness in reducing pain responses in animal models.

Anticancer Potential

Recent studies have highlighted the potential of this compound as a C-myc mRNA translation modulator , which is crucial in cancer biology. The compound has been shown to inhibit the translation of C-myc mRNA, which is often overexpressed in various cancers, including lymphomas and pancreatic neoplasms .

Study 1: Antinociceptive Activity

In a controlled study, the antinociceptive effects of this compound were evaluated using the hot plate test in rodents. The results indicated a significant reduction in pain response times compared to control groups, suggesting its potential as a pain relief agent.

Treatment GroupPain Response Time (s)Significance Level
Control10.2 ± 1.5-
Compound Dose 16.8 ± 0.9p < 0.01
Compound Dose 24.5 ± 0.7p < 0.001

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines such as A-431 and Jurkat cells. The compound exhibited an IC50 value lower than that of standard anticancer drugs like doxorubicin.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A-4310.51.2
Jurkat0.41.0

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride?

Answer:
The synthesis typically involves carbamate formation via reaction of pyrrolidin-3-ylmethylamine with tert-butyl chloroformate under basic conditions (e.g., aqueous NaHCO₃ or Et₃N), followed by HCl salt precipitation. Optimization can be achieved through Design of Experiments (DoE) to evaluate variables like temperature, stoichiometry, and reaction time. For example, flow-chemistry approaches (as demonstrated in diazomethane synthesis ) improve reproducibility and safety by minimizing intermediate handling. Post-synthesis purification via recrystallization or column chromatography (using CH₂Cl₂/MeOH gradients) is critical for isolating high-purity products.

Advanced: How can enantiomeric purity be ensured during synthesis of stereoisomeric derivatives of this compound?

Answer:
Chiral resolution techniques, such as chiral HPLC (e.g., Chiralpak® columns with hexane/IPA mobile phases) or diastereomeric salt formation using resolving agents (e.g., tartaric acid), are essential. Stereochemical characterization via circular dichroism (CD) or X-ray crystallography is recommended. For example, highlights structurally similar tert-butyl pyrrolidin-3-ylcarbamate stereoisomers, emphasizing the need for rigorous chiral analysis . Kinetic resolution during synthesis (e.g., asymmetric catalysis) may also be employed to favor the desired enantiomer.

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify carbamate linkage and pyrrolidine ring integrity. For example, tert-butyl protons typically resonate at ~1.4 ppm .
  • HPLC-MS: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) coupled with ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₁H₂₂ClN₂O₂: 257.1 g/mol) and purity (>98%) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%).

Advanced: How do environmental factors (e.g., humidity, temperature) influence the stability of this compound during storage?

Answer:
Stability studies under controlled conditions (e.g., 25°C/60% RH vs. 40°C/75% RH) are necessary. The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. notes that similar carbamates are hygroscopic and prone to degradation in humid environments, requiring desiccants like silica gel . Surface adsorption studies (e.g., TGA/DSC) can further assess interactions with labware materials .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill Management: Neutralize with NaHCO₃ and absorb with inert materials (vermiculite).
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers reconcile contradictory data in reaction yields or byproduct formation across studies?

Answer:
Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic reproducibility studies with controlled variables (e.g., reagent purity, moisture levels) are critical. For example, highlights the impact of ammonium persulfate purity on polymerization efficiency . Advanced statistical tools (e.g., multivariate regression) can identify key factors affecting yield or selectivity .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

  • Solvent Selection: Transition from DCM (small scale) to toluene/EtOAc for easier large-scale removal.
  • Exotherm Management: Use jacketed reactors to control temperature during exothermic steps (e.g., carbamate formation).
  • Workflow Integration: Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: What mechanistic insights guide the optimization of carbamate-forming reactions for this compound?

Answer:
The reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen on tert-butyl chloroformate. Rate-limiting steps depend on solvent polarity (e.g., THF vs. DMF) and base strength (e.g., Et₃N vs. NaHCO₃). Computational studies (DFT) can model transition states to predict optimal conditions. provides InChIKey data for related carbamates, aiding in comparative mechanistic analysis .

Basic: How should researchers validate the absence of genotoxic impurities in final products?

Answer:

  • LC-MS/MS: Screen for alkylating agents (e.g., residual chloroformate) at ppm levels.
  • Ames Test: Conduct bacterial reverse mutation assays for mutagenicity.
  • ICH Guidelines: Follow Q3A/B thresholds for impurity qualification .

Advanced: What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Answer:

  • Low-Temperature Reactions: Perform alkylation/acylation at –78°C to slow racemization.
  • Protecting Groups: Use acid-labile groups (e.g., Boc) to minimize stereochemical scrambling.
  • Chiral Auxiliaries: Incorporate Evans oxazolidinones to enforce stereocontrol during derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Reactant of Route 2
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

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